2,2-Dimethyl-1-phenyl-6-sulfanylidenepiperidin-4-one
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Overview
Description
2,2-Dimethyl-1-phenyl-6-sulfanylidenepiperidin-4-one is a complex organic compound with a unique structure that includes a piperidine ring substituted with phenyl, dimethyl, and sulfanyliden groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-phenyl-6-sulfanylidenepiperidin-4-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1-phenyl-6-sulfanylidenepiperidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2,2-Dimethyl-1-phenyl-6-sulfanylidenepiperidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-phenyl-6-sulfanylidenepiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
2,2-Dimethyl-1-phenylpiperidin-4-one: Lacks the sulfanyliden group, which may affect its reactivity and applications.
1-Phenyl-2,2-dimethylpiperidin-4-one: Similar structure but different substitution pattern, leading to different chemical and biological properties.
Uniqueness: 2,2-Dimethyl-1-phenyl-6-sulfanylidenepiperidin-4-one is unique due to the presence of the sulfanyliden group, which can impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
87992-57-2 |
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Molecular Formula |
C13H15NOS |
Molecular Weight |
233.33 g/mol |
IUPAC Name |
2,2-dimethyl-1-phenyl-6-sulfanylidenepiperidin-4-one |
InChI |
InChI=1S/C13H15NOS/c1-13(2)9-11(15)8-12(16)14(13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
XEQCPFIVHJJQMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC(=S)N1C2=CC=CC=C2)C |
Origin of Product |
United States |
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